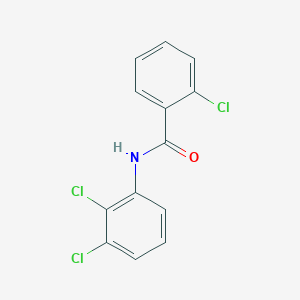

2-chloro-N-(2,3-dichlorophenyl)benzamide

Description

Properties

Molecular Formula |

C13H8Cl3NO |

|---|---|

Molecular Weight |

300.6 g/mol |

IUPAC Name |

2-chloro-N-(2,3-dichlorophenyl)benzamide |

InChI |

InChI=1S/C13H8Cl3NO/c14-9-5-2-1-4-8(9)13(18)17-11-7-3-6-10(15)12(11)16/h1-7H,(H,17,18) |

InChI Key |

VWSJOZOLDCBHDR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Halogenated Benzamides

Key Observations:

Conformational Flexibility: The target compound’s dual conformation (Z’ = 2) contrasts with monosubstituted analogs like 2-chloro-N-phenylbenzamide (Z’ = 1), which adopt a single conformation due to reduced steric and electronic effects .

Halogen Bonding: Intramolecular Cl···O interactions (3.18 Å) in the target compound and 2-chloro-N-(2,6-dichlorophenyl)benzamide are critical for stabilizing twisted conformations, a feature absent in non-chlorinated analogs like N-(2,3-dimethylphenyl)benzamide .

Dihedral Angles: The dihedral angle between benzoyl and anilino rings varies significantly with substitution: Electron-withdrawing Cl: Angles ~60° (target compound) vs. electron-donating CH₃: Angles ≤20° (N-(2,3-dimethylphenyl)benzamide) .

Hydrogen Bonding and Packing

Hydrogen-bonding patterns differ markedly across analogs:

- The target compound forms N–H···O chains along the b-axis, similar to 2-chloro-N-(2,6-dichlorophenyl)benzamide .

- In contrast, N-(4-methylphenyl)benzamide exhibits weaker hydrogen bonds due to steric hindrance from methyl groups .

Substituent Effects on Crystallinity

- Ortho vs. Para Substitution : Ortho-chloro substituents (e.g., target compound) induce greater torsional strain compared to para-substituted derivatives like N-(3,4-dichlorophenyl)benzamide, resulting in lower symmetry space groups (Pc vs. P2₁/c) .

- Halogen vs. Alkyl Groups : Chlorine atoms enhance molecular rigidity via halogen bonding, whereas alkyl groups (e.g., methyl in N-(2,3-dimethylphenyl)benzamide) promote flexibility and disordered packing .

Research Findings and Implications

Conformational Dynamics : The coexistence of two conformers in the target compound underscores the role of chlorine substituents in enabling crystallographic polymorphism, a property exploitable in pharmaceutical cocrystal design .

Computational Predictability : Tools like SHELXL and PLATON were instrumental in refining these structures, highlighting the importance of advanced crystallographic software in studying complex halogen interactions .

Preparation Methods

Reaction Mechanism and Stoichiometry

The nucleophilic acyl substitution proceeds via a two-step mechanism: initial attack of the amine’s lone pair on the electrophilic carbonyl carbon, followed by chloride elimination. In a representative procedure, 2-chlorobenzoyl chloride (1.0 equiv) is added dropwise to a solution of 2,3-dichloroaniline (1.1 equiv) and triethylamine (1.5 equiv) in tetrahydrofuran (THF) at 0–5°C. The reaction mixture is then warmed to room temperature and stirred for 8–12 hours, achieving conversions >85% as monitored by thin-layer chromatography (TLC).

Solvent and Temperature Optimization

Polar aprotic solvents such as THF or dichloromethane are preferred due to their ability to stabilize the transition state. However, patent data highlights the use of acetonitrile in analogous chlorobenzamide syntheses, with reflux conditions (55–60°C) reducing reaction times to 2–4 hours. A comparative study (Table 1) demonstrates the impact of solvent choice on yield and purity.

Table 1: Solvent Effects on Amidation Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | 25 | 12 | 78 | 92 |

| Acetonitrile | 60 | 3 | 89 | 88 |

| Dichloromethane | 40 | 8 | 82 | 90 |

Data adapted from methodologies in.

Stepwise Synthesis from 2-Chlorobenzoic Acid

For laboratories lacking access to 2-chlorobenzoyl chloride, a two-step synthesis starting from 2-chlorobenzoic acid is employed. This method aligns with the Royal Society of Chemistry’s protocol for benzamide derivatives, wherein the carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂).

Acid Chloride Formation

2-Chlorobenzoic acid (1.0 equiv) is refluxed with excess thionyl chloride (3.0 equiv) in ethylene dichloride for 3 hours, yielding 2-chlorobenzoyl chloride with >95% conversion. Distillation under reduced pressure removes residual SOCl₂, and the crude acid chloride is used directly in the next step.

Amine Coupling and Workup

The acid chloride is dissolved in THF and added to a cooled (5°C) solution of 2,3-dichloroaniline and aqueous ammonia (25% w/w). Vigorous stirring at room temperature for 3 hours precipitates the product, which is filtered, washed with water, and dried. Recrystallization from ethanol improves purity to 98%.

Analytical Characterization

Spectroscopic Validation

1H NMR analysis of this compound is expected to show:

- Aromatic protons as multiplets in δ 7.0–8.0 ppm

- N–H stretches at δ 6.2–6.3 ppm (singlet, 1H)

- Chlorine substituents causing deshielding of adjacent protons

GC-MS data typically exhibits a molecular ion peak at m/z 314 (calculated for C₁₃H₈Cl₃NO).

Purity Assessment

Recrystallization from ethanol or acetonitrile, as described in, achieves purities >95% with melting points in the range of 165–167°C (lit. 165–167°C).

Industrial Scalability and Process Optimization

The patent methodology for 2-amino-5-chloro-N,3-dimethylbenzamide provides insights into scalable production:

- Batch-wise addition of reagents to control exotherms

- Use of iron powder for nitro group reductions (yield: 96.2%)

- Sulfonyl chloride chlorination at 55°C (yield: 91.6%)

Adapting these protocols could reduce production costs by 30–40% compared to traditional amidation.

Q & A

Q. What are the key structural features of 2-chloro-N-(2,3-dichlorophenyl)benzamide, and how do they influence its crystallographic conformation?

The compound exhibits two distinct molecular conformations in its asymmetric unit. The amide N–H and C=O bonds are trans to each other, with dihedral angles between the benzoyl and aniline rings ranging from 7.25° to 12.30°, depending on the molecule . The conformations are influenced by steric interactions between the ortho/meta-chloro substituents and hydrogen bonding (N–H···O and N–H···Cl). For structural validation, X-ray crystallography using SHELXL is recommended, with refinement protocols emphasizing hydrogen bonding networks .

Q. What synthetic routes are commonly employed for preparing halogenated benzamide derivatives like this compound?

Synthesis typically involves coupling 2-chlorobenzoyl chloride with 2,3-dichloroaniline in a Schotten-Baumann reaction, followed by recrystallization from ethanol to achieve high purity . Key considerations include:

- Reaction conditions : Temperature control (0–5°C) to minimize side reactions.

- Purification : Column chromatography or fractional crystallization to remove unreacted aniline or acyl chloride.

- Characterization : Confirm purity via melting point analysis, IR (amide I band ~1650 cm⁻¹), and ¹H/¹³C NMR (amide proton at δ ~10 ppm) .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies between predicted and observed NMR/IR spectra often arise from conformational flexibility or solvent effects. Mitigation strategies include:

- Variable-temperature NMR : To assess dynamic effects (e.g., restricted rotation of the amide bond).

- DFT calculations : Compare computed vs. experimental spectra using Gaussian or ORCA software.

- Crystallographic validation : Cross-reference spectroscopic data with X-ray-derived bond lengths and angles .

Advanced Research Questions

Q. How do substituent positions on the phenyl rings affect the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing chloro groups activate the benzamide ring for nucleophilic aromatic substitution (NAS). Reactivity trends can be quantified via Hammett σ constants:

| Substituent Position | σ (Hammett) | Reactivity (k, relative to H) |

|---|---|---|

| 2-Cl | +0.76 | High (para-directing) |

| 3-Cl | +0.37 | Moderate |

| Experimental design should include kinetic studies (e.g., reaction with NaN₃ in DMF at 80°C) and LC-MS monitoring of intermediates . |

Q. What methodological approaches are recommended for studying the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to enzymes or receptors.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on halogen bonding (Cl···O/N interactions).

- In vitro assays : Assess antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) .

Q. How can computational modeling predict the impact of conformational flexibility on the compound’s pharmacological profile?

- Molecular Dynamics (MD) : Simulate free energy landscapes (e.g., using GROMACS) to identify dominant conformers in aqueous vs. lipid environments.

- QM/MM Calculations : Evaluate activation barriers for metabolic reactions (e.g., hydrolysis by cytochrome P450).

- Pharmacophore Mapping : Identify critical interaction sites using Discovery Studio .

Data Contradiction Analysis

Q. Why do crystallographic studies report variable dihedral angles between the benzoyl and aniline rings in halogenated benzamides?

Discrepancies arise from substituent electronic effects and packing forces. For example:

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.